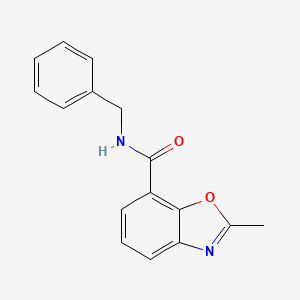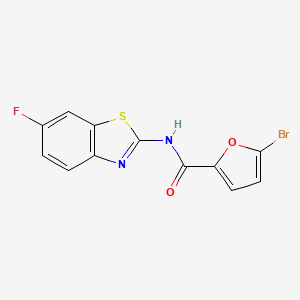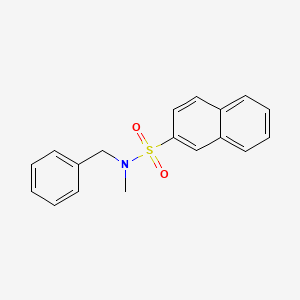![molecular formula C23H30N2O3 B11503821 3-{[2-(Adamantan-1-YL)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11503821.png)
3-{[2-(Adamantan-1-YL)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(Adamantan-1-YL)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of adamantane, pyrrolidine, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Adamantan-1-YL)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(Adamantan-1-YL)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the adamantane or pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{[2-(Adamantan-1-YL)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-{[2-(Adamantan-1-YL)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to enhance the stability and bioavailability of the compound, while the pyrrolidine and methoxyphenyl groups contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-adamantanol: Shares the adamantane moiety but differs in the functional groups attached.
Adamantan-1-yl Acrylate: Contains the adamantane structure but has an acrylate group instead of the pyrrolidine and methoxyphenyl groups.
Uniqueness
3-{[2-(Adamantan-1-YL)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H30N2O3 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
3-[2-(1-adamantyl)ethylamino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H30N2O3/c1-28-19-4-2-18(3-5-19)25-21(26)11-20(22(25)27)24-7-6-23-12-15-8-16(13-23)10-17(9-15)14-23/h2-5,15-17,20,24H,6-14H2,1H3 |
InChI Key |
KQEYEBRIWWCAEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6E)-6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11503749.png)
![3-methoxy-N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11503750.png)
![Pyrido[1,2-a][1,5]diazocin-8-one, 3-(4-isopropylamino-6-methoxy-[1,3,5]triazin-2-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-](/img/structure/B11503761.png)
![(2Z)-2-[(1-cyclopentyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11503768.png)
![[1,3,5]Triazine, 2-amino-4-methoxy-6-piperidin-1-yl-](/img/structure/B11503771.png)
![1-cyclohexyl-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]urea](/img/structure/B11503773.png)
![N'-[(E)-(3-Chloro-4-hydroxy-5-methoxyphenyl)methylene]-2-(1,1-dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)acetohydrazide](/img/structure/B11503778.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11503781.png)
![N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B11503782.png)
![7,7-dimethyl-4-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11503793.png)

![N-(2,4-dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B11503815.png)
